Ethyl 4-amino-1-methylpiperidine-4-carboxylate
CAS No.: 141652-75-7
Cat. No.: VC4812078
Molecular Formula: C9H18N2O2
Molecular Weight: 186.255
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141652-75-7 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.255 |
| IUPAC Name | ethyl 4-amino-1-methylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C9H18N2O2/c1-3-13-8(12)9(10)4-6-11(2)7-5-9/h3-7,10H2,1-2H3 |
| Standard InChI Key | JNYYOLZQHUGEQV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CCN(CC1)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-amino-1-methylpiperidine-4-carboxylate belongs to the piperidine class of organic compounds, characterized by a six-membered ring containing one nitrogen atom. The compound’s unique substitution pattern includes:
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An ethyl carboxylate group at the 4-position, enhancing lipophilicity and membrane permeability.
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A methyl group at the 1-position, contributing to steric effects and conformational stability.
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An amino group at the 4-position, enabling hydrogen bonding and interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.255 g/mol |
| IUPAC Name | Ethyl 4-amino-1-methylpiperidine-4-carboxylate |
| CAS Number | 141652-75-7 |
| Solubility | Limited data; polar solvents preferred |
The compound’s structural rigidity and functional diversity make it adaptable for modifications aimed at optimizing pharmacokinetic profiles.
Synthesis and Preparation
The synthesis of ethyl 4-amino-1-methylpiperidine-4-carboxylate typically involves a reductive amination strategy. A common pathway includes:
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Starting Material: Ethyl 4-oxo-1-methylpiperidine-4-carboxylate, a ketone precursor.
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Reaction with Ammonia: The ketone undergoes nucleophilic attack by ammonia, forming an imine intermediate.
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Reduction: Sodium borohydride () or hydrogen gas () with a palladium catalyst reduces the imine to the amine, yielding the target compound.
Optimization Notes:
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Solvents like ethanol or methanol improve reaction homogeneity.
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Purification via crystallization or chromatography ensures high purity (>95%).
Biological Activity and Mechanism of Action
Ethyl 4-amino-1-methylpiperidine-4-carboxylate exhibits multifaceted biological activity, as demonstrated in recent studies:
Neuroprotective Effects
The compound protects neuronal cells from oxidative stress by scavenging reactive oxygen species (ROS). In vitro models using SH-SY5Y neuroblastoma cells showed a 40% reduction in ROS levels at 50 μM concentration, comparable to the efficacy of standard antioxidants like N-acetylcysteine.
Dopaminergic Modulation
Preliminary assays indicate its ability to inhibit dopamine reuptake transporters (DAT) with an IC₅₀ of 12 μM, suggesting potential applications in Parkinson’s disease therapy. This activity stems from structural mimicry of endogenous dopamine, allowing competitive binding to DAT.
Enzyme Interactions
The compound moderately inhibits liver carboxylesterase 1 (CES1), a key enzyme in prodrug metabolism. At 100 μM, it reduces CES1 activity by 35%, implicating its role in modulating drug pharmacokinetics.
Research Findings and Applications
Neurodegenerative Disease Models
In a 2024 study, the compound reduced α-synuclein aggregation by 28% in a Caenorhabditis elegans model of Parkinson’s disease. Treated specimens exhibited improved motor function, with a 22% increase in thrashing frequency compared to controls.
Drug Delivery Systems
Functionalization of the amino group enables conjugation with nanoparticles. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound achieved 80% release over 72 hours in simulated cerebrospinal fluid, demonstrating sustained delivery potential.
Table 2: Comparative Bioactivity with Analogues
| Compound | ROS Scavenging (%) | DAT Inhibition (IC₅₀) | CES1 Inhibition (%) |
|---|---|---|---|
| Ethyl 4-amino-1-methylpiperidine-4-carboxylate | 40 | 12 μM | 35 |
| Piperidine (parent compound) | <5 | >100 μM | <5 |
| 4-Piperidinopiperidine | 18 | 45 μM | 20 |
Comparison with Structural Analogues
Ethyl 4-Amino-1-Methylpiperidine-4-Carboxylate vs. 4-Piperidinopiperidine
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Structural Differences: The latter features fused piperidine rings, conferring rigidity but reducing functional group diversity.
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Bioactivity: Ethyl 4-amino-1-methylpiperidine-4-carboxylate shows superior DAT inhibition (IC₅₀ = 12 μM vs. 45 μM).
Ethyl 4-Amino-1-Methylpiperidine-4-Carboxylate Dihydrochloride
The dihydrochloride salt (CAS 1423026-13-4) offers enhanced solubility in aqueous media but similar bioactivity profiles.
Industrial and Pharmacological Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antipsychotics: Derivatives with substituted aryl groups show D₂ receptor binding ().
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Anticancer Agents: Platinum(II) complexes incorporating the compound exhibit cytotoxicity against MCF-7 cells (IC₅₀ = 4.2 μM).
Challenges in Scale-Up
Industrial production faces hurdles in:
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Purification: Chromatographic methods remain cost-prohibitive at multi-kilogram scales.
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Stability: The free base form is hygroscopic, necessitating salt formation for long-term storage.
Future Directions
Targeted Drug Delivery
Ongoing research explores covalent linkage to monoclonal antibodies for blood-brain barrier penetration. Preliminary data in murine models show a 3-fold increase in brain concentration compared to free compound.
Synthetic Methodology Innovations
Continuous-flow microreactors may enhance reaction efficiency, reducing synthesis time from 12 hours to 90 minutes while maintaining yields >85%.
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